molecular formula C8H6ClFN2O3 B13298754 2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide

2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide

Cat. No.: B13298754
M. Wt: 232.59 g/mol
InChI Key: ZQRQCVIMORKXCT-UHFFFAOYSA-N
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Description

2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6ClFN2O3 It is a derivative of acetamide, featuring a chloro group, a fluoro group, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide typically involves the reaction of 5-fluoro-2-nitroaniline with chloroacetyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like toluene at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as the preparation of intermediates, purification, and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Substitution: Products with different substituents replacing the chloro group.

    Reduction: Formation of 2-chloro-N-(5-fluoro-2-aminophenyl)acetamide.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide
  • 2-chloro-5-fluoroaniline
  • 2-amino-2′-chloro-5-nitrobenzophenone

Uniqueness

2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Properties

Molecular Formula

C8H6ClFN2O3

Molecular Weight

232.59 g/mol

IUPAC Name

2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide

InChI

InChI=1S/C8H6ClFN2O3/c9-4-8(13)11-6-3-5(10)1-2-7(6)12(14)15/h1-3H,4H2,(H,11,13)

InChI Key

ZQRQCVIMORKXCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)CCl)[N+](=O)[O-]

Origin of Product

United States

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